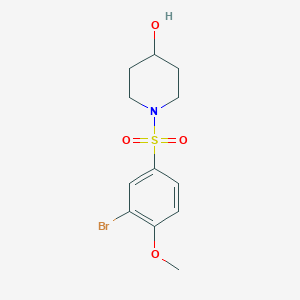

![molecular formula C16H15ClO3 B1452723 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-76-9](/img/structure/B1452723.png)

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Overview

Description

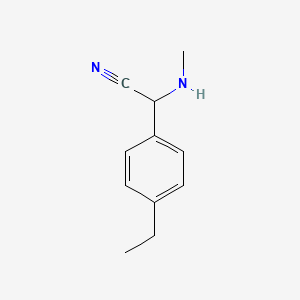

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C16H15ClO3 and a molecular weight of 290.75 . It is also known by the IUPAC name 3-methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15ClO3/c1-11-4-3-5-12(8-11)10-20-14-7-6-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 290.75 . It has a storage temperature of 28°C .Scientific Research Applications

Green Methodology : A study by Prasad et al. (2005) introduced a 'green' methodology utilizing benzoyl cyanide and an ionic liquid as a mild and efficient alternative for the benzoylation of nucleosides, phenols, aromatic amines, and other compounds. This approach signifies the potential for environmentally friendly synthesis techniques that could be applicable to compounds like 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride (Prasad et al., 2005).

Protecting Groups in Synthesis : Yoo et al. (1990) discussed the use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, highlighting the strategic role of methoxybenzyl derivatives in synthetic chemistry. These findings underscore the utility of methoxybenzyl and benzoyl groups in protecting sensitive functional groups during chemical reactions (Yoo, Ryung Kim Hye, & Yong Kyu, 1990).

Electrosynthesis Applications : Batanero et al. (2002) explored the electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, employing benzyl chloride derivatives in a two-compartment cell, demonstrating the relevance of benzyl compounds in electrochemical syntheses (Batanero, Barba, & Martín, 2002).

Photocatalytic Oxidation : Higashimoto et al. (2009) reported the selective photocatalytic oxidation of benzyl alcohol and its derivatives, including methoxybenzyl alcohol, into corresponding aldehydes using a TiO2 photocatalyst under visible light. This study suggests potential photocatalytic applications for derivatives of this compound (Higashimoto et al., 2009).

Synthesis and Characterization : Çil et al. (2006) synthesized and characterized benzyl and benzoyl substituted oxime-phosphazenes, emphasizing the versatility of benzyl and benzoyl groups in the development of novel compounds with potential applications in various fields of chemistry (Çil, Arslan, & Görgülü, 2006).

Mechanism of Action

Target of Action

The primary targets of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride are carboxylic acids, alcohols, and amines . These molecules play crucial roles in various biochemical reactions and pathways within the body.

Mode of Action

This compound is a reactive acylating agent . It interacts with its targets (carboxylic acids, alcohols, and amines) through a nucleophilic addition-elimination mechanism . This interaction results in the formation of respective carboxylic anhydrides, esters, and amides .

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, reacting with carboxylic acids, alcohols, and amines to form respective carboxylic anhydrides, esters, and amides . These interactions are crucial for studying enzyme kinetics and protein modifications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding cellular responses to external stimuli and the regulation of cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for elucidating the compound’s role in biochemical and cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. The compound is stable at temperatures between 2-8°C and has a purity of 95% . Over time, it may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings are necessary to fully understand these temporal effects.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects and toxic or adverse effects at high doses are critical for determining the compound’s safety and efficacy in research applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical and cellular effects . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

properties

IUPAC Name |

3-methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-11-3-5-12(6-4-11)10-20-14-8-7-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKDUQFRHCZZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701212003 | |

| Record name | 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160250-76-9 | |

| Record name | 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B1452641.png)

![Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1452646.png)

![Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate](/img/structure/B1452651.png)

![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)

![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)

![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)